molecular formula C11H19N5O B1480594 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one CAS No. 2098076-20-9

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1480594
CAS No.: 2098076-20-9
M. Wt: 237.3 g/mol
InChI Key: SEANOGVDPOGMNX-UHFFFAOYSA-N
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Description

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazole ring, a pyrrolidine ring, and a propanone group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click reaction between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: The triazole ring is then linked to a pyrrolidine derivative through a nucleophilic substitution reaction.

    Introduction of the Propanone Group: Finally, the propanone group is introduced via an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity, while the propanone group can participate in hydrogen bonding and other interactions.

Properties

IUPAC Name

1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-2-11(17)15-4-3-9(6-15)7-16-8-10(5-12)13-14-16/h8-9H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEANOGVDPOGMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 3
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 4
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 5
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 6
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one

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